molecular formula C22H26N2O2S B2575138 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide CAS No. 687574-98-7

4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

Cat. No. B2575138
CAS RN: 687574-98-7
M. Wt: 382.52
InChI Key: TYOLSIAMYBBYJI-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide, also known as MI-B1, is a chemical compound that has gained attention in the scientific community for its potential applications in cancer research. MI-B1 is a small molecule inhibitor that targets the protein, MDM2, which is known to play a role in the regulation of the tumor suppressor protein, p53.

Mechanism of Action

4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide functions as an inhibitor of the protein, MDM2, which is known to play a role in the regulation of p53. MDM2 binds to p53 and targets it for degradation, thereby inhibiting its tumor suppressor activity. 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide binds to the same site on MDM2 as p53, preventing its interaction with p53 and leading to the stabilization and activation of p53.
Biochemical and Physiological Effects:
4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating p53. In addition, 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has been shown to inhibit the growth and metastasis of cancer cells in animal models. 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide is its specificity for MDM2, which reduces the potential for off-target effects. 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has a relatively low yield in its synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide. One potential direction is the optimization of its synthesis method to increase yield and reduce costs. Another direction is the development of 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide derivatives with improved potency and selectivity. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide as a potential cancer therapy.

Synthesis Methods

The synthesis of 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide involves a multi-step process that starts with the reaction of 2-methyl-1H-indole-3-thiol with 2-bromoethyl butyrate in the presence of a base to yield the intermediate, 2-((2-methyl-1H-indol-3-yl)thio)ethyl butyrate. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to form the final product, 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide. The overall yield of this synthesis method is approximately 30%.

Scientific Research Applications

4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to inhibit the activity of MDM2, leading to the stabilization and activation of p53, which is a tumor suppressor protein. This activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells. 4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide has been tested in various cancer cell lines, including breast, lung, and prostate cancer, and has shown promising results in inhibiting cell growth and inducing apoptosis.

properties

IUPAC Name

4-butoxy-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-3-4-14-26-18-11-9-17(10-12-18)22(25)23-13-15-27-21-16(2)24-20-8-6-5-7-19(20)21/h5-12,24H,3-4,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOLSIAMYBBYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)benzamide

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